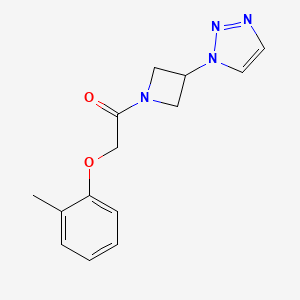
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZTAE, is a chemical compound that has gained significant attention in the field of scientific research.
Applications De Recherche Scientifique
Synthesis Methods
Researchers have developed microwave-assisted synthesis techniques for new 1,2,3-triazole derivatives, utilizing Cu(I) catalysis for efficient 1,3-dipolar cycloadditions of alkynes and azides. This process, known as the click reaction, is favored for its high yields and reduced reaction times under microwave irradiation. The structural elucidation of these compounds involves spectral analysis techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry (Ashok et al., 2020).
Another study focused on the design and synthesis of 1,2,3-triazole-pyrazole hybrids, highlighting the versatility of the click chemistry approach in generating novel compounds with potential antimicrobial properties. These hybrids were synthesized from phenyl-substituted ethanones and evaluated for their bactericidal and fungicidal efficacy (Pervaram et al., 2017).
Antimicrobial Activity Evaluation
The antimicrobial activity of these compounds is a key focus area, with several studies evaluating their effectiveness against various bacterial and fungal strains. One study synthesized 1,2,3-triazole derivatives with antimicrobial potential through a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition. These compounds were tested in vitro for their antimicrobial efficacy, demonstrating broad-spectrum activity against tested strains (Govindhan et al., 2017).
Another research effort synthesized novel 1,2,4-triazole-incorporated azetidin-2-one analogues, specifically targeting anti-tubercular activity. These compounds were designed using in silico methods and evaluated against Mycobacterium tuberculosis, showcasing the potential of azetidinone derivatives in tuberculosis treatment (Thomas et al., 2014).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-4-2-3-5-13(11)20-10-14(19)17-8-12(9-17)18-7-6-15-16-18/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJAASNYFLIZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

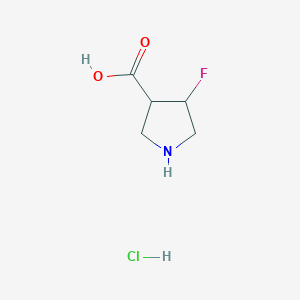
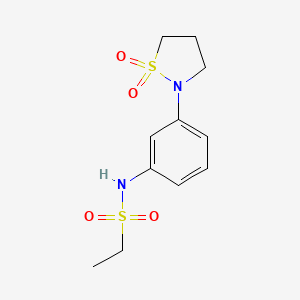
![methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2931672.png)
![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)
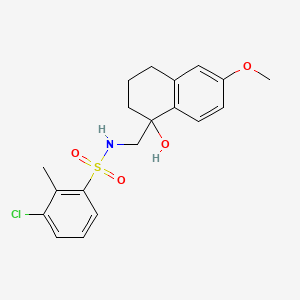
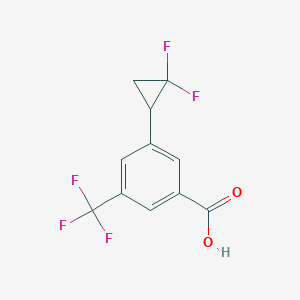
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)
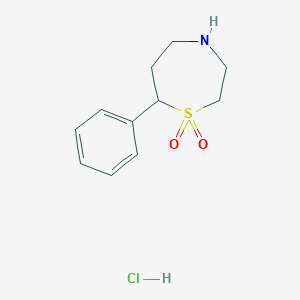
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2931679.png)
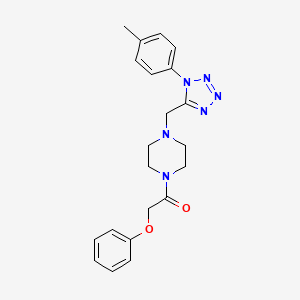
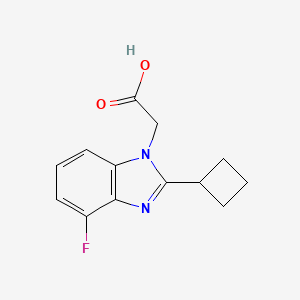
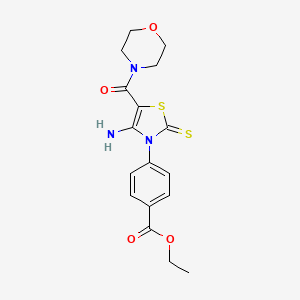
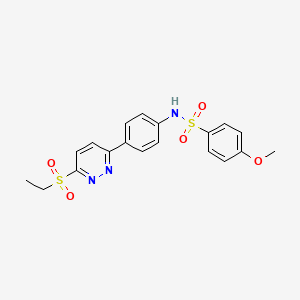
![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)